3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylcarbamoyl group attached to a phenyl ring and a prop-2-enoic acid moiety. Its molecular formula is C13H13NO3, and it has a molecular weight of 231.25 g/mol. The compound is recognized for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
There is no current information regarding the specific mechanism of action of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid. Cinnamic acid derivatives can exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the presence of the cyclopropylcarbamoyl group in this specific molecule might alter these activities, requiring further investigation.
Research indicates that 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid exhibits potential biological activities. It is being investigated for its anti-inflammatory and anticancer properties. The cyclopropylcarbamoyl group may enhance its binding affinity to specific molecular targets, allowing it to interact with enzymes or receptors involved in various biochemical pathways .
The synthesis of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid typically involves several key steps:
Industrial production may optimize these synthetic routes for scalability and cost-effectiveness, focusing on maximizing yield while minimizing environmental impact .
Studies on the interactions of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid with biological targets are ongoing. Its unique structural features may allow it to bind effectively to specific enzymes or receptors, influencing various metabolic pathways. Understanding these interactions could lead to advancements in drug development and therapeutic applications .
Several compounds share structural similarities with 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid. Here are some notable examples:
The uniqueness of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid lies in its combination of the cyclopropylcarbamoyl group with a phenolic structure, providing distinct biological activity and reactivity profiles compared to similar compounds. This structural arrangement may enhance its therapeutic potential and applicability in various research fields .
The IUPAC name for this compound is (2E)-3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. Structurally, it comprises:
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid | C₁₃H₁₃NO₃ | Carboxylic acid, amide, cyclopropyl | 231.25 |
| Cinnamic acid | C₉H₈O₂ | Carboxylic acid, phenyl, alkene | 148.16 |
| Umbellic acid | C₉H₈O₄ | Carboxylic acid, dihydroxyphenyl | 180.16 |
This compound’s α,β-unsaturated system enables Michael addition reactions, while the cyclopropylcarbamoyl group introduces steric and electronic effects that influence its reactivity.
The synthesis of 3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid builds upon methodologies developed for cinnamic acid derivatives. Key milestones include:
A representative synthesis involves:
This compound’s discovery aligns with broader trends in bioactive molecule design, where cyclopropyl groups enhance metabolic stability and target affinity.
| Application | Mechanism | Reference |
|---|---|---|
| UV-resistant coatings | Polymerization of acrylic moiety | |
| Biodegradable polymers | Incorporation into poly(anhydride esters) |
The cyclopropyl group’s ring strain (≈27 kcal/mol) enhances reactivity in cross-linking reactions, critical for designing high-performance elastomers.